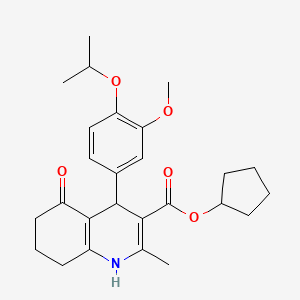![molecular formula C19H18N2O6 B4162613 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate](/img/structure/B4162613.png)
3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate
Übersicht
Beschreibung
3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess various biological activities that make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate is not fully understood. However, it has been reported to act on various molecular targets, including protein kinases, enzymes, and receptors. The compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It has also been reported to modulate the activity of certain receptors involved in neurotransmission and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate have been studied extensively. The compound has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the level of oxidative stress. It has also been reported to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. The compound has shown promising results in various preclinical studies, and its potential as a therapeutic agent is being explored further.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate in lab experiments include its high potency, selectivity, and reproducibility. The compound has been found to be stable under various experimental conditions and can be easily synthesized in large quantities. However, the limitations of using this compound include its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration while designing experiments involving this compound.
Zukünftige Richtungen
The future directions of research involving 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate are vast. Some of the potential areas of research include the development of novel drug formulations, the exploration of its potential as a therapeutic agent in various diseases, and the elucidation of its mechanism of action. Further studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials are needed to establish its potential as a drug candidate.
Conclusion:
In conclusion, 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent in various diseases has been established, and its mechanism of action is being explored further. However, further studies are needed to determine its safety and efficacy in humans, and clinical trials are needed to establish its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate is vast. This compound has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. It has also been reported to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. The compound has been studied extensively in vitro and in vivo, and its potential as a drug candidate has been established.
Eigenschaften
IUPAC Name |
3-[3-(benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.C2H2O4/c20-12-14-5-3-6-15(11-14)21-10-4-9-19-13-18-16-7-1-2-8-17(16)19;3-1(4)2(5)6/h1-3,5-8,11-13H,4,9-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIQYUDURBHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCOC3=CC=CC(=C3)C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)
![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)

![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162542.png)
![1-[4-(2-bromophenoxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162547.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)
![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)
![N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
![4-[(1-adamantylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4162593.png)

![methyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate](/img/structure/B4162606.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162630.png)
![N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162638.png)